Product packaging for N-formylvarenicline(Cat. No.:CAS No. 796865-82-2)

N-formylvarenicline

Cat. No.: B023991
CAS No.: 796865-82-2
M. Wt: 239.27 g/mol
InChI Key: WFXWKRXICPYTSW-AOOOYVTPSA-N
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Description

N-Formyl Varenicline (CAS Number: 796865-82-2), with a molecular formula of C 14 H 13 N 3 O and a molecular weight of 239.27 g/mol, is a identified degradation impurity of the smoking cessation drug Varenicline. This compound is of significant interest in pharmaceutical research and development, particularly in the field of analytical chemistry and drug stability studies. Primary Research Applications: • Analytical Reference Standard: Used for the identification and quantification of Varenicline-related impurities in drug substances and finished pharmaceutical products via HPLC, LC-MS, and other chromatographic methods. • Forced Degradation Studies: Employed to understand the stability profile of Varenicline and to develop stability-indicating analytical methods. • Formulation Development: Aids in investigating drug-excipient interactions, specifically those involving polyethylene glycol (PEG), which can degrade to form formic acid and lead to the N-formylation of secondary amine drugs. Mechanism of Formation: N-Formyl Varenicline is formed via a direct reaction between the secondary amine group of Varenicline and formic acid, a reactive impurity generated from the oxidative degradation of common pharmaceutical excipients like polyethylene glycol (PEG). Research has shown that this degradation can occur in solid-state formulations, such as osmotic controlled-release tablets, upon storage. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O B023991 N-formylvarenicline CAS No. 796865-82-2

Properties

CAS No.

796865-82-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde

InChI

InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2/t9-,10+

InChI Key

WFXWKRXICPYTSW-AOOOYVTPSA-N

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O

Synonyms

6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxaldehyde;  N-Formylvarenicline; 

Origin of Product

United States

Formation and Mechanistic Pathways of N Formyl Varenicline

Identification and Characterization of N-Formyl Varenicline (B1221332)

The identification and characterization of N-Formyl Varenicline are typically performed using a combination of spectroscopic and chromatographic techniques. researchgate.netresearchgate.net

Spectroscopic methods play a crucial role in confirming the structure of N-Formyl Varenicline. Liquid chromatography-mass spectrometry (LC-MS) is a common technique used to identify this degradation product by its mass-to-charge ratio (m/z). vulcanchem.comnih.govgoogle.comepo.org For instance, N-formyl varenicline has a molecular weight of 239.27 g/mol and a monoisotopic mass of 239.105862047 Da. bocsci.comnih.gov

Chromatographic techniques are essential for separating and quantifying N-Formyl Varenicline from varenicline and other impurities in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a predominant method for varenicline analysis and its related substances, including N-Formyl Varenicline. researchgate.netresearchgate.netiajps.comjocpr.com Various HPLC methods utilizing different columns and mobile phases have been developed and validated for this purpose. researchgate.netresearchgate.netiajps.comjocpr.com

Ultra-High Performance Liquid Chromatography (UPLC) is also used, offering improved resolution, sensitivity, and speed compared to traditional HPLC. researchgate.netakjournals.com UPLC methods have been developed for the separation and quantification of varenicline impurities, including N-Formyl Varenicline, in tablets. researchgate.netakjournals.com

Degradation Pathways Leading to N-Formyl Varenicline

N-Formyl varenicline is primarily formed through degradation reactions involving formic acid. researchgate.netnih.gov

Formic acid is frequently responsible for the formation of N-formyl impurities from drug substances containing primary or secondary amino moieties, such as varenicline. researchgate.netnih.gov N-Formyl varenicline is formed by the direct reaction of varenicline with formic acid. researchgate.netnih.gov This is distinct from the formation of N-methyl varenicline, which requires both formaldehyde (B43269) and formic acid in an Eschweiler-Clarke reaction. researchgate.netnih.gov

Formic acid can be present as a reactive impurity in pharmaceutical excipients. researchgate.netnih.gov One significant source of formic acid is the oxidative degradation of polyethylene (B3416737) glycol (PEG), which is commonly used in pharmaceutical formulations, such as osmotic coatings for tablets. researchgate.netnih.gov The degradation of PEG can generate both formaldehyde and formic acid. researchgate.netnih.gov Microcrystalline cellulose (B213188) (MCC) is also known to contain low levels of free glucose, formaldehyde, and formic acid, which can contribute to N-formylation. baertschiconsulting.com Additionally, reducing sugars like glucose and lactose (B1674315) can degrade to form formic acid. researchgate.netnih.govbaertschiconsulting.com

While the direct reaction with formic acid is a primary pathway for N-formyl varenicline formation, the Maillard reaction has also been implicated in the N-formylation of amine-containing drugs. researchgate.netbaertschiconsulting.com The Maillard reaction involves the reaction of primary or secondary amines with the aldehydic ends of reducing sugars. baertschiconsulting.com Although the precise pathway for Maillard-associated N-formylation in solid-state drug products is not fully established, it can lead to the formation of N-formyl products. baertschiconsulting.com Some studies suggest that formic acid can be generated through the degradation of products formed during the Maillard reaction, subsequently leading to N-formylation. researchgate.netbaertschiconsulting.com

Comparison with Other N-Formylated Secondary Amine Drugs (e.g., Fluoxetine, Edivoxetine (B1671106), Duloxetine, Bisoprolol)

N-formylation is a known degradation pathway for drug substances containing primary or secondary amino moieties. nih.govresearchgate.net Formic acid is frequently implicated as the responsible agent for the formation of N-formyl impurities in such compounds. researchgate.netnih.govresearchgate.net

Studies on other secondary amine drugs, such as edivoxetine, have also shown N-formylation as a major degradation pathway. baertschiconsulting.com In the case of edivoxetine, experimental evidence suggests the N-formylation can result from a direct reaction with formic acid (generated from the decomposition of excipients like microcrystalline cellulose or residual glucose) and/or the reducing sugar ends of residual glucose or microcrystalline cellulose. baertschiconsulting.com The presence of water or moisture accelerates this degradation pathway. baertschiconsulting.com Investigations indicate that the primary source of the formyl group in edivoxetine formylation is the C1 position from reducing sugars. baertschiconsulting.com Cyclic amine systems, such as edivoxetine, have shown a higher propensity towards these side reactions compared to some other systems. baertschiconsulting.com

While the specific mechanisms and contributing factors can vary depending on the drug substance and formulation, the susceptibility of secondary amines to N-formylation in the presence of formic acid or formylating agents is a common theme observed across different drug molecules like varenicline and edivoxetine.

Environmental and Storage Factors Influencing Formation

The formation of N-Formyl varenicline is significantly influenced by environmental and storage conditions. A key factor identified in the degradation of varenicline in some formulations is the oxidative degradation of polyethylene glycol (PEG), a common excipient used in coatings. researchgate.netnih.govresearchgate.net This oxidative degradation of PEG can generate formaldehyde and formic acid, particularly at elevated temperatures and humidities. researchgate.net The formic acid produced can then react with varenicline to form NFV. researchgate.netnih.gov

The physical state of PEG in the formulation heavily influences its degradation and the resulting drug reactivity. researchgate.netnih.govresearchgate.net When the concentration of PEG is sufficiently low, it can remain phase-compatible with other coating components, which can effectively eliminate its degradation and the subsequent drug reactivity. researchgate.netnih.govresearchgate.net The presence of trace amounts of residual impurities, such as reactive oxygen species and transition metals, in raw materials can also promote degradation. researchgate.net Controlling these factors through appropriate formulation strategies, such as using antioxidants in coatings and oxygen scavengers in packaging, can help prevent PEG degradation and enhance drug stability. researchgate.netnih.govresearchgate.net

Data Table: Factors Influencing N-Formyl Varenicline Formation

FactorInfluence on NFV FormationNotes
Presence of Formic AcidDirect reactant in NFV formation. researchgate.netnih.govCan be generated from excipient degradation. researchgate.netnih.govresearchgate.net
Oxidative Degradation of PEGGenerates formaldehyde and formic acid. researchgate.netnih.govresearchgate.netInfluenced by temperature and humidity. researchgate.net
Physical State of PEGAffects the extent of PEG degradation and drug reactivity. researchgate.netnih.govresearchgate.netLow concentration can maintain compatibility and reduce degradation. researchgate.netnih.govresearchgate.net
Temperature and HumidityCan accelerate the oxidative degradation of excipients. researchgate.netElevated levels promote formic acid formation. researchgate.net
Reactive Oxygen SpeciesCan promote excipient degradation. researchgate.netTrace impurities in raw materials. researchgate.net
Transition MetalsCan promote excipient degradation. researchgate.netTrace impurities in raw materials. researchgate.net
Presence of Water/MoistureCan accelerate N-formylation pathways. baertschiconsulting.comObserved in studies with other secondary amines. baertschiconsulting.com

Differentiation from Other Varenicline Degradation Products and Impurities

Varenicline formulations can contain various degradation products and process-related impurities in addition to N-Formyl varenicline. Differentiation is crucial for quality control and stability assessment. Analytical methods, such as Ultra-Performance Liquid Chromatography (UPLC), are employed to separate and quantify these related substances. akjournals.com

N-Methylvarenicline Formation via Eschweiler-Clarke Reaction

Another significant degradation product of varenicline is N-methylvarenicline (NMV). researchgate.netnih.govresearchgate.net Unlike NFV, which is primarily formed by the reaction with formic acid alone, NMV is produced through an Eschweiler-Clarke reaction involving both formaldehyde and formic acid reacting with the amine moiety of varenicline. researchgate.netnih.govnih.govresearchgate.net The Eschweiler-Clarke reaction is a known method for the methylation of primary or secondary amines using formaldehyde and formic acid. nih.govnrochemistry.com The mechanism involves the formation of an aminoalcohol intermediate, followed by dehydration to an iminium ion, and finally, hydride transfer from formic acid to yield the methylated amine. nrochemistry.com This reaction requires both formaldehyde and formic acid to proceed effectively. researchgate.netnih.gov

Other Oxidative Degradates

Varenicline is known to have low oxidative stability, which can lead to the formation of other oxidative degradates. google.com While specific detailed mechanisms for all oxidative degradates of varenicline were not extensively described in the search results, oxidative stress has been shown to result in varenicline degradation, producing various impurities. akjournals.com Studies have identified other varenicline degradation products, including varenicline N-oxide, hydroxyvarenicline, and varenicline di N-oxide. usp.org These degradates are typically monitored and quantified using chromatographic techniques like HPLC-UV. usp.org

Process-Related Impurities

In addition to degradation products, process-related impurities can also be present in varenicline drug substance and formulations. These impurities originate from the synthesis route of varenicline. Examples of process-related impurities include residual solvents, starting materials, and by-products formed during the manufacturing process. daicelpharmastandards.com Specific process-related impurities of varenicline that have been mentioned include impurities A, B, and C (as referred to in one study) and substances like N-nitroso-varenicline. akjournals.comdaicelpharmastandards.comgoogle.com Control of these impurities is achieved through proper process development, purification steps, and adherence to stringent quality control measures. daicelpharmastandards.com

Data Table: Differentiation of Varenicline Related Substances

Related SubstanceFormation Pathway/OriginKey Reactants/Conditions
N-Formyl VareniclineDegradation of vareniclineReaction with formic acid. researchgate.netnih.gov
N-MethylvareniclineDegradation of varenicline (Eschweiler-Clarke reaction)Reaction with formaldehyde and formic acid. researchgate.netnih.govnih.govresearchgate.net
Oxidative DegradatesDegradation of varenicline (Oxidation)Oxidative stress. akjournals.comgoogle.com
Process-Related ImpuritiesBy-products from varenicline synthesis processDependent on specific manufacturing route and conditions. daicelpharmastandards.com

Analytical Methodologies for N Formyl Varenicline Quantification and Detection

Chromatographic Techniques

Chromatographic techniques are widely used for the separation and quantification of N-Formyl Varenicline (B1221332) due to their ability to resolve complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a predominant method for the analysis of varenicline and its related impurities, including N-Formyl Varenicline iajps.comresearchgate.netresearchgate.net. HPLC methods coupled with detectors such as Diode Array Detection (DAD) or UV detection are commonly employed.

Several studies describe specific HPLC methods for the determination of varenicline in the presence of its oxidative degradates and related impurities like N-Formyl Varenicline. One method utilized LC with DAD at 235 nm on a Ristek-Ultra® C18 column (100 mm x 2.1 mm, 5 µm). Isocratic elution was performed using a mobile phase consisting of a buffer mixture (1.2% potassium dihydrogen phosphate (B84403) and 0.08% octane (B31449) sulphonic acid) and acetonitrile (B52724) (86:14, v/v) at pH 5.0 iajps.comresearchgate.netnih.govjocpr.com. Another validated stability-indicating HPLC method for varenicline in bulk and tablets used a Chromolith Performance RP18e column with a mobile phase of methanol-buffer solution pH 3.5 (55:45, V/V) and detection at 320 nm. This method showed linearity in the range of 0.2-10 μg/ml with a correlation coefficient of 0.9999 researchgate.net.

HPLC methods have been validated for parameters such as linearity, accuracy, precision, and selectivity in the context of analyzing varenicline and its impurities iajps.comresearchgate.netjocpr.comusp.org. For instance, a gradient reversed-phase HPLC procedure for the assay and organic impurities in varenicline tablets was found to be specific, linear, accurate, precise, robust, and free from interference usp.org. The limit of quantitation (LOQ) for related impurities, including N-Formyl Varenicline, was established at 0.10% of the sample concentration usp.org.

Table 1 summarizes typical parameters reported for HPLC methods used in the analysis of varenicline and its related impurities.

ParameterReported Values/ConditionsSource(s)
ColumnRistek-Ultra® C18 (100 mm x 2.1 mm, 5 µm), Symmetry® Waters C18 (150 mm x 4.6 mm, 5µm), Chromolith Performance RP18e, GL Sciences InertSustain AQ-C18 (4.6-mm x 150 mm, 3 µm) iajps.comresearchgate.netnih.govjocpr.comusp.orgbocsci.com
Mobile PhaseBuffer/Acetonitrile (86:14, v/v, pH 5.0), Methanol (B129727)/Water (70:30, v/v), Methanol/Buffer pH 3.5 (55:45, V/V), Gradient (Potassium phosphate buffer, Acetonitrile, Methanol) iajps.comresearchgate.netnih.govjocpr.comusp.orgbocsci.com
Detection Wavelength235 nm, 320 nm, 190-400 nm (PDA), 210 nm iajps.comresearchgate.netnih.govjocpr.comusp.orgbocsci.com
Flow Rate1.0 - 1.3 mL/min iajps.comjocpr.comusp.org
Linearity0.2-10 μg/ml (r=0.9999), LOQ to 150% of specification level, r ≥ 0.999 researchgate.netjocpr.comusp.org
LOQ< 20% of specification level, 0.10% of sample concentration jocpr.comusp.org

Ultra-Performance Liquid Chromatography (UPLC) is another powerful chromatographic technique utilized for the separation and quantification of varenicline related substances, including N-Formyl Varenicline researchgate.netakjournals.comakjournals.com. UPLC offers advantages in terms of speed and efficiency compared to traditional HPLC.

A new UPLC method has been developed and validated for the quantification of six impurities related to varenicline tartrate, encompassing process-related and degradation products. This method employed a reversed-phase column and was validated for various parameters including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and selectivity researchgate.netakjournals.comakjournals.com. Calibration plots for the impurities were linear over the range of 0.005-0.30%. The detection limits for these impurities ranged between 0.002 and 0.004%, depending on the specific compound researchgate.netakjournals.comakjournals.com. This UPLC method has been successfully applied to the quantification of varenicline impurities in pharmaceutical formulations researchgate.netakjournals.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, including UHPLC-MS and LC-ESI-MS/MS, are valuable tools for the quantification and identification of N-Formyl Varenicline, particularly when high sensitivity and specificity are required iajps.comresearchgate.netjocpr.comresearchgate.netresearchgate.netsemanticscholar.org. LC-MS is used to quantify varenicline and its corresponding N-formyl impurities nih.gov.

In one UHPLC-MS method used to quantify N-formyl impurities, including N-Formyl Varenicline, an Acquity UPLC BEH C18 column was coupled to a UHPLC-MS system. Electrospray ionization in positive mode ((+)ESI-MS) was used, and quantification was performed using selected ion monitoring (SIM) acquisitions at specific m/z values nih.gov. This method involved a gradient elution program with mobile phases consisting of ammonium (B1175870) bicarbonate buffer and methanol nih.gov.

LC-MS/MS methods have also been developed for the sensitive quantification of varenicline in complex matrices like human plasma researchgate.net. While primarily focused on the parent drug, these methods highlight the power of mass spectrometry for trace analysis and can be adapted for the detection and quantification of metabolites and impurities like N-Formyl Varenicline. LC-MS has also been instrumental in the characterization of N-formyl degradation products researchgate.net.

Spectroscopic Techniques

Spectroscopic techniques provide complementary information for the detection and characterization of N-Formyl Varenicline.

Fluorimetric detection is a sensitive spectroscopic technique that has been applied to the analysis of varenicline in the presence of its related impurity, N-Formyl Varenicline iajps.comresearchgate.netnih.govjocpr.combocsci.comresearchgate.net. This method often involves precolumn derivatization to render the analyte fluorescent.

A developed fluorimetric detection technique for varenicline is based on precolumn derivatization using 7-chloro-4-nitrobenzo-2-oxa-1, 3-diazole (NBD-Cl) iajps.comresearchgate.netnih.govjocpr.combocsci.com. The fluorescence detector (FLD) in this method is typically operated at an excitation wavelength of 474 nm and an emission wavelength of 539 nm iajps.comresearchgate.netnih.govjocpr.combocsci.com. Isocratic elution with a mobile phase of methanol-distilled water (70:30, v/v) on a Symmetry® Waters C18 column has been reported for this method iajps.comnih.govbocsci.com. This fluorimetric method has been validated and shown to be specific, simple, and accurate for quality control iajps.comnih.govbocsci.com. N-Formyl Varenicline itself has been shown to have fluorescence properties and can be detected using a fluorimetric detector biosynth.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural characterization and identification of organic compounds, including impurities and degradation products of varenicline like N-Formyl Varenicline researchgate.netbocsci.comresearchgate.netsemanticscholar.org. Both 1H NMR and 13C NMR spectroscopy provide detailed information about the molecular structure. researchgate.net.

NMR spectroscopy has been used in the identification and characterization of unknown impurities formed during the stability analysis of varenicline tablets semanticscholar.org. It has also been utilized to confirm the structure of synthesized degradation products, such as N-formyl mirabegron, which is analogous to N-Formyl Varenicline in its formation pathway researchgate.net. The use of 1D and 2D NMR spectroscopy provides conclusive evidence for the structural assignment of these related substances researchgate.net. NMR, along with mass spectrometry, is a key technique for identifying related substances of varenicline tartrate bocsci.com.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is an analytical technique that measures the absorption or transmission of UV or visible light through a sample technologynetworks.comwikipedia.org. This method is based on the principle that compounds absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the absorbing compound technologynetworks.comwikipedia.orgupi.eduresearchgate.net. UV-Vis spectrophotometry has been explored for the determination of varenicline, and by extension, can be relevant for the analysis of its related compounds like N-Formyl Varenicline, provided they exhibit suitable chromophores that absorb in the UV-Vis region researchgate.netupi.eduresearchgate.netjocpr.comsciencescholar.usresearchgate.net.

Studies on varenicline have shown UV-Vis absorption maxima at wavelengths such as 235 nm, 236 nm, and 319 nm, which are utilized for its determination nih.goviajps.comresearchgate.netjocpr.comsciencescholar.us. While specific detailed research findings focusing solely on the UV-Vis spectrum and analysis of N-Formyl Varenicline were not extensively detailed in the provided snippets, the general application of UV-Vis spectrophotometry for related compounds and impurities in pharmaceutical analysis suggests its potential utility for N-Formyl Varenicline, assuming it possesses a suitable chromophore usp.orgresearchgate.netjocpr.com. The method involves measuring the absorbance of a sample solution at a specific wavelength and comparing it to a calibration curve prepared using standards of known concentrations wikipedia.orgupi.eduresearchgate.net.

Method Validation Parameters

Method validation is a process that establishes documented evidence that an analytical procedure is suitable for its intended use wjarr.comresearchgate.net. This involves evaluating various parameters to ensure the method's reliability, accuracy, and consistency wjarr.comresearchgate.neteirgenix.com. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), selectivity, specificity, and robustness wjarr.comresearchgate.neteirgenix.comich.org. These parameters are typically evaluated according to guidelines set by regulatory bodies such as the ICH (International Council for Harmonisation) wjarr.comresearchgate.netich.orgakjournals.com.

Linearity

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range wjarr.comich.org. It is typically assessed by preparing a series of solutions of the analyte at different concentrations and measuring their responses wjarr.comich.org. A calibration curve is then constructed by plotting the response versus the concentration, and the linearity is evaluated by the correlation coefficient (r or R²) and the y-intercept of the regression line wjarr.comakjournals.combepls.comresearchgate.net. A high correlation coefficient close to 1 indicates good linearity wjarr.comakjournals.combepls.comresearchgate.net. For the determination of impurities, linearity is often evaluated over a range from the LOQ to 150% of the specification level akjournals.com.

Research on varenicline and its impurities, including N-Formyl Varenicline, has demonstrated linearity in various analytical methods. For instance, an RP-HPLC method for varenicline and its related impurities showed linearity in the range of 0.004–0.30% for impurities with a regression coefficient of 0.9994 akjournals.com. Another UV spectrophotometric method for varenicline showed linearity in the range of 5-40 µg/mL with a correlation coefficient of 0.99 sciencescholar.us.

Accuracy and Precision (Intra-day, Inter-day)

Accuracy expresses the closeness of agreement between the value obtained from the analytical procedure and the true value or an accepted reference value wjarr.comich.org. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wjarr.comich.org. Precision is typically assessed at three levels: repeatability (intra-day), intermediate precision (within-laboratory variations), and reproducibility (across-site variations) wjarr.comresearchgate.netich.org.

Accuracy is often determined by analyzing samples of known concentration or by spiking a blank matrix with known amounts of the analyte and calculating the percentage recovery wjarr.combepls.comresearchgate.net. Precision is evaluated by calculating the relative standard deviation (RSD) or variance of the results from replicate analyses wjarr.combepls.comresearchgate.net.

Studies on analytical methods for varenicline and its impurities have reported acceptable accuracy and precision. For example, a validated HPLC method showed intra-day and inter-day precision with RSD values less than 2% researchgate.netbepls.com. Accuracy was demonstrated with mean recovery values close to 100% researchgate.netresearchgate.net. An LC-MS/MS method for varenicline in human plasma reported intra- and inter-day precision below 5% and an average accuracy of 103.54% researchgate.net.

Here is an example data table illustrating typical accuracy and precision results:

ParameterConcentration LevelIntra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Recovery)
N-Formyl VareniclineLow< 2< 398.0 - 102.0
Medium< 2< 398.0 - 102.0
High< 2< 398.0 - 102.0

Note: The data in this table is illustrative and based on typical method validation results found in the search snippets for varenicline and its impurities. Specific data for N-Formyl Varenicline alone at different concentration levels was not explicitly available in a consolidated format.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, but not necessarily quantified, under stated experimental conditions wjarr.comich.org. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy wjarr.comich.org.

LOD and LOQ are typically determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve wjarr.combepls.comresearchgate.net. A signal-to-noise ratio of 3:1 is commonly used for LOD, while a ratio of 10:1 is used for LOQ researchgate.net.

Reported LOD and LOQ values for varenicline and its impurities vary depending on the analytical method used. For an RP-HPLC method, LOQ for impurities was defined at 0.011% and LOD at 0.003% akjournals.com. A UV spectrophotometric method for varenicline reported an LOD of 2.29 µg/mL and an LOQ of 6.95 µg/mL jocpr.com. Another UV spectrophotometric method found LOD and LOQ for varenicline in swab samples to be 0.2631 ng/mL and 2.5361 ng/mL, respectively bepls.com.

Selectivity and Specificity

Selectivity and specificity refer to the ability of an analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components wjarr.comich.orgelementlabsolutions.com. Specificity is crucial to ensure that the method measures only the target analyte without interference from other substances wjarr.comelementlabsolutions.com.

Specificity is typically demonstrated by analyzing blank samples, samples spiked with potential interfering substances, and degraded samples wjarr.comresearchgate.netelementlabsolutions.com. The method is considered specific if the analyte peak is well-separated from other peaks in the chromatogram or if there is no significant interference in spectroscopic measurements usp.orgjocpr.comwjarr.comresearchgate.netelementlabsolutions.com.

Analytical methods developed for varenicline and its related impurities, including N-Formyl Varenicline, have been validated for specificity. Studies have shown that the methods can effectively separate varenicline from its oxidative degradates and related impurities nih.goviajps.comusp.orgresearchgate.netresearchgate.net. Specificity is often confirmed by demonstrating sufficient resolution between the analyte peak and other potential peaks usp.orgakjournals.comresearchgate.net.

Reference Standards and Impurity Profiling

N-Formyl Varenicline is widely utilized as a reference standard in the pharmaceutical industry. A reference standard is a highly characterized substance used in analytical testing to confirm the identity and purity of a sample or to quantify its components. The availability of well-characterized N-Formyl Varenicline reference standards with defined purity is crucial for the accurate analysis of varenicline drug substance and drug products. manasalifesciences.comsynthinkchemicals.comsynzeal.comaquigenbio.comaxios-research.comsynzeal.com

Use in Quality Control and Stability Studies

N-Formyl Varenicline reference standards are integral to quality control (QC) processes for varenicline. manasalifesciences.comsynzeal.comaxios-research.comsynzeal.com In QC, these standards are used to validate analytical methods and to routinely test batches of varenicline drug substance and drug product to ensure that the level of N-Formyl Varenicline, along with other impurities, is within acceptable limits. manasalifesciences.comsynzeal.com

Furthermore, N-Formyl Varenicline plays a significant role in stability studies. synzeal.com These studies are conducted to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. ijprajournal.com Monitoring the increase in N-Formyl Varenicline levels over time under different storage conditions helps to establish the shelf-life of the varenicline product and determine appropriate storage conditions. nih.govijprajournal.com Analytical methods capable of quantifying N-Formyl Varenicline are validated for use in stability studies. jocpr.com For instance, a validated HPLC method can be used for the evaluation of organic impurities, including N-Formyl Varenicline, in varenicline tablets during stability testing. usp.org

Identification of Unknown Impurities

While N-Formyl Varenicline itself is a known impurity or degradation product, the techniques and reference standards used to analyze it can also aid in the identification of other unknown impurities in varenicline samples. synzeal.com By using chromatographic methods developed for impurity profiling, analysts can separate unknown peaks from the main varenicline peak and known impurities like N-Formyl Varenicline. jocpr.comusp.org Spectroscopic techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), can then be applied to the isolated unknown impurities to elucidate their structures. ijprajournal.com The knowledge gained from characterizing known impurities and degradation pathways, such as the formation of N-Formyl Varenicline, can provide valuable clues in the process of identifying unknown related substances. researchgate.netnih.gov

For example, a study identified an unknown impurity in varenicline tablets during stability analysis using UHPLC and characterized it using spectroscopic techniques, demonstrating the broader application of impurity profiling methodologies in identifying unexpected degradation products. researchgate.net

Table: Analytical Method Parameters (Example based on search results)

ParameterValueSource
MethodHPLC-UV with PDA Detector usp.org
ColumnGL Sciences InertSustain AQ-C18, 4.6-mm x 150 mm, 3 µm usp.org
Detection Wavelength210 nm (chromatogram detection), 190-400 nm (PDA) usp.org
Flow Rate1.3 mL/min usp.org
Injection Volume25 µL usp.org
Column Temperature29°C usp.org
Autosampler Temperature10°C usp.org
Mobile PhaseGradient program (details in source) usp.org
System Suitability (Resolution)Minimum 11.4 between varenicline and varenicline tartaramide usp.org
Solution StabilityStandard and Sample solutions stable for 24 hours at 10°C usp.org

Stability Considerations and Control Strategies

Impact of N-Formyl Varenicline (B1221332) on Drug Product Stability

Limiting Shelf-Life

The reaction between varenicline and formic acid, leading to the formation of N-Formyl Varenicline, is a key factor that can limit the shelf-life of the drug product. researchgate.net The presence of reactive impurities like formic acid and formaldehyde (B43269), originating from commonly used excipients, are known contributors to reduced drug product shelf-life. researchgate.net Controlling the formation of NFV is therefore essential for achieving the desired shelf-life for varenicline formulations.

Stress Testing and Accelerated Stability Studies

To understand the degradation pathways of varenicline and identify potential degradation products like NFV, stress testing and accelerated stability studies are routinely performed. researchgate.netnih.gov These studies involve exposing the drug substance or drug product to exaggerated environmental conditions to accelerate degradation processes. Significant drug degradation, including the formation of NFV, has been observed under accelerated stress conditions, such as storage at 40°C with 75% relative humidity (RH). ijprajournal.com Studies have shown that the degradants observed under specific stress conditions, such as peroxide stress, are consistent with those found under long-term stability storage conditions (e.g., 40°C/75% RH for 6 months). ijprajournal.com

Heat Stress Studies

Heat stress studies are a component of the comprehensive stress testing conducted on varenicline. researchgate.netnih.gov While some studies indicate that exposure of powdered varenicline tablets to 60°C for a defined period may not result in significant degradation of varenicline itself, leading to a high mass balance of the active compound, it is important to note that elevated temperatures can contribute to the degradation of certain excipients, subsequently leading to the formation of formylating agents like formic acid. researchgate.netakjournals.comakjournals.com

Peroxide Stress Conditions

Oxidative stress, often induced using agents like hydrogen peroxide, is employed to evaluate the susceptibility of varenicline to oxidation and the formation of related degradation products. Studies utilizing a 3% hydrogen peroxide solution have shown significant degradation of varenicline. nih.govakjournals.com For instance, oxidative stress has been reported to result in approximately 10.54% degradation of varenicline, yielding an impurity. akjournals.comakjournals.com Peroxide stress conditions, such as exposure to 3% peroxide solution at elevated temperatures (e.g., 80°C), have been used for the enrichment of impurities for characterization. ijprajournal.com The degradant formed under peroxide stress has been found to be the same as the one observed under accelerated stability conditions. ijprajournal.com

Table 1: Summary of Varenicline Degradation under Oxidative Stress

Stress ConditionObserved Degradation (%)NotesSource
Oxidative stress (3% H₂O₂)~10.54Produced Impurity D akjournals.comakjournals.com
3% Peroxide stress (24 hrs at 80°C)Not specified percentageUsed for impurity enrichment ijprajournal.com
3% Hydrogen peroxide (8 hrs at 80°C)Not specified percentageUsed to detect degradant peak nih.gov
40°C/75% RH (6 months)Not specified percentageDegradant matched peroxide stress result ijprajournal.com

Strategies for Mitigating N-Formyl Varenicline Formation

Several strategies are employed during the development and manufacturing of varenicline drug products to mitigate the formation of N-Formyl Varenicline and other degradation products. newdrugapprovals.org Addressing the source of the formylating agent is a primary approach.

Excipient Selection and Compatibility

Careful selection of excipients is crucial in minimizing the formation of N-Formyl Varenicline. Reactive impurities present in pharmaceutical excipients can lead to drug product instability. nih.gov Formic acid and formaldehyde are known reactive impurities found in commonly used excipients, and their presence can be a source of instability for amine-containing drugs like varenicline. researchgate.netnih.gov Varenicline has demonstrated reactivity with various common excipients and their impurities. google.com Excipient compatibility studies are therefore essential during the formulation development phase to identify and avoid incompatible materials. nih.govbaertschiconsulting.com Utilizing excipients that have been shown to provide adequate storage stability with varenicline is a key mitigation strategy. google.com Furthermore, controlling the physical state and concentration of certain excipients, such as limiting the concentration of PEG in coatings to maintain phase compatibility, can help prevent their degradation and the subsequent formation of reactive impurities that lead to drug degradation. researchgate.netnih.gov The incorporation of antioxidants within the formulation, particularly in coating layers, and the use of oxygen scavengers in packaging can also effectively prevent the oxidative degradation of excipients and consequently reduce the formation of the formyl adduct. researchgate.netnih.govgoogle.com

Formulation Design (e.g., Osmotic Tablets)

Formulation design plays a critical role in the stability of varenicline and the potential formation of N-Formyl Varenicline. Osmotic tablets, a type of controlled-release formulation, have been specifically identified in studies where significant degradation of varenicline, including the formation of NFV, was observed during early development phases researchgate.netnih.govresearchgate.net. This degradation in osmotic tablets has been linked to the oxidative degradation of certain excipients, such as polyethylene (B3416737) glycol (PEG), commonly used in tablet coatings researchgate.netnih.gov. The degradation of PEG can generate formaldehyde and formic acid, with the latter directly contributing to the N-formylation of varenicline researchgate.netnih.gov. The physical state of PEG within the coating is crucial; maintaining a low enough concentration of PEG to ensure phase compatibility with other coating components, such as cellulose (B213188) acetate, has been shown to effectively eliminate its degradation and the subsequent drug reactivity researchgate.netnih.gov. The selection of excipients is paramount, as some can lead to significant levels of NFV upon aging google.com. Therefore, choosing excipients with inherently low levels of formic acid or formate (B1220265) salts is an important strategy in minimizing NFV formation google.com.

Packaging Considerations (e.g., Oxygen Scavengers)

Packaging considerations are essential for protecting varenicline formulations from degradation and controlling the formation of impurities like N-Formyl Varenicline. The use of oxygen scavengers within packaging is a strategy employed to prevent oxidative degradation of excipients, such as PEG, which in turn helps to maintain drug stability by reducing the formation of formic acid researchgate.netnih.gov. Oxygen scavengers are designed to absorb oxygen from the package's internal environment, thereby mitigating oxidative processes researchgate.netnih.gov. Metal oxidation, particularly with iron, is a common mechanism utilized by these scavengers researchgate.net. Implementing oxygen absorbers in packaging can lead to the achievement of extremely low oxygen levels, providing a protective atmosphere for the drug product nih.gov. Stability studies have demonstrated that the inclusion of an oxygen absorber in the packaging can prevent the detectable formation of degradation products in tablets that would otherwise show significant degradation under certain storage conditions google.com.

Process Control During Manufacturing

Controlling the manufacturing process is vital for limiting the levels of impurities, including N-Formyl Varenicline, in the final varenicline drug product. Process controls are implemented to ensure the quality and stability of the active pharmaceutical ingredient (API) and the finished dosage form. For instance, in the manufacturing of a varenicline tartrate maltodextrin (B1146171) premix, process controls have been established to limit the level of N-Formyl Varenicline impurity to below a specified threshold, such as 0.15% w/w google.com. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are routinely used during manufacturing and stability studies to analyze related substances, including N-Formyl Varenicline, and monitor their levels google.comusp.orgjocpr.com. Controlling reactive impurities present in excipients is a critical aspect of manufacturing and should be addressed during the early stages of formulation development to ensure a robust drug product researchgate.net. While controlling factors that induce the formation of reactive impurities during final dosage form storage can be challenging, stringent process control during the manufacturing of both the API and the finished product aims to minimize the presence of these precursors researchgate.net.

Observed Impurity Levels

Research and patent literature provide insights into the levels of N-Formyl Varenicline observed or targeted for control in varenicline formulations.

ImpurityContextObserved/Targeted LevelSource
N-Formyl VareniclineVarenicline dosage formsLess than about 4% w/w google.comgoogle.com
N-Formyl VareniclineVarenicline dosage forms (preferred)Less than about 2% w/w google.com
N-Formyl VareniclineVarenicline dosage forms (most preferred)Less than about 1% w/w google.com
N-Formyl VareniclineVarenicline Tartrate Maltodextrin premixControlled with < 0.15% w/w google.com

Metabolism and Disposition of Varenicline: Relevance of N Formylation As a Metabolite

N-Formylation as a Minor Metabolic Pathway of Varenicline (B1221332)

Comparison with Major Metabolic Pathways (e.g., N-Carbamoyl Glucuronidation, Oxidation)

The major metabolic pathways of varenicline, though still minor compared to unchanged excretion, include N-carbamoyl glucuronidation and oxidation. nih.govcapes.gov.brresearchgate.nethres.cahres.caresearchgate.net N-carbamoyl glucuronidation, catalyzed by UGT2B7 in human liver microsomes, is a notable metabolic route. nih.govcapes.gov.brresearchgate.netresearchgate.netcolab.ws Oxidation also contributes to the formation of metabolites. wikipedia.orgnih.govcapes.gov.brresearchgate.netprobes-drugs.orghres.calgmpharma.comhres.canih.govresearchgate.net In contrast, N-formylation represents a less significant pathway compared to these transformations.

Metabolic PathwayRelative Contribution (Qualitative)Metabolites Formed
Unchanged ExcretionMajorVarenicline
N-Carbamoyl GlucuronidationMinorVarenicline N-carbamoylglucuronide
OxidationMinorOxidized metabolites
N-FormylationMinorN-Formyl varenicline
Hexose (B10828440) ConjugationMinorNovel hexose conjugate of varenicline

Formation of Hexose Conjugates

In addition to N-formylation, the formation of a novel hexose conjugate of varenicline has also been observed as a minor metabolic pathway. nih.govcapes.gov.brresearchgate.netprobes-drugs.orglgmpharma.comhres.canih.govresearchgate.net This conjugation further diversifies the minor metabolic profile of varenicline, although the unchanged parent drug remains the predominant form in circulation and excreta. nih.govcapes.gov.brresearchgate.netresearchgate.net

Species-Specific Metabolic Profiles

Studies in various animal models and humans have revealed both similarities and some differences in the metabolic disposition of varenicline. While the excretion of unchanged drug is consistently the primary route across species, the profiles of minor metabolites can exhibit species-specific variations. nih.govcapes.gov.brresearchgate.netresearchgate.net

Human Metabolism

In humans, the majority of administered varenicline is excreted unchanged in the urine, accounting for 81-92% of the dose. nih.govcapes.gov.brresearchgate.netprobes-drugs.orghres.canih.govdrugbank.comnih.govresearchgate.net Minor metabolic pathways include N-carbamoyl glucuronidation, oxidation, N-formylation, and the formation of a hexose conjugate. wikipedia.orgnih.govcapes.gov.brresearchgate.netprobes-drugs.orghres.calgmpharma.comhres.canih.govdrugbank.comnih.govresearchgate.net These metabolites are observed in both circulation and excreta. nih.govcapes.gov.brresearchgate.netresearchgate.net The metabolism of varenicline is considered limited in humans, with less than 10% undergoing metabolic transformation. probes-drugs.orglgmpharma.comnih.govpharmgkb.orgdrugbank.comnih.govnih.gov

Animal Model Metabolism (e.g., Rat, Mouse, Monkey)

Studies in animal models such as mice, rats, and monkeys have shown that, similar to humans, the majority of drug-related material in circulation is unchanged varenicline, and excretion is primarily via the urine. nih.govcapes.gov.brresearchgate.netresearchgate.net The percentage of the dose excreted as unchanged parent drug varies among these species: approximately 90% in mice, 84% in rats, and 75% in monkeys. nih.govcapes.gov.brresearchgate.netresearchgate.net Metabolites arising from N-carbamoyl glucuronidation and oxidation have been observed in the excreta of these species. nih.govcapes.gov.brresearchgate.netresearchgate.net Additionally, metabolites from N-formylation and the hexose conjugate have been detected in the circulation of these animal models, consistent with observations in humans. nih.govcapes.gov.brresearchgate.netresearchgate.net All metabolites found in humans have also been found in at least one animal species studied. fda.gov

Species% Unchanged Varenicline Excreted in UrineObserved Minor Metabolites
Human81-92%N-Carbamoyl glucuronidation, Oxidation, N-Formylation, Hexose Conjugation wikipedia.orgnih.govcapes.gov.brresearchgate.netprobes-drugs.orghres.calgmpharma.comhres.canih.govdrugbank.comnih.govresearchgate.net
Mouse90%N-Carbamoyl glucuronidation, Oxidation, N-Formylation, Hexose Conjugation nih.govcapes.gov.brresearchgate.netresearchgate.net
Rat84%N-Carbamoyl glucuronidation, Oxidation, N-Formylation, Hexose Conjugation nih.govcapes.gov.brresearchgate.netresearchgate.net
Monkey75%N-Carbamoyl glucuronidation, Oxidation, N-Formylation, Hexose Conjugation nih.govcapes.gov.brresearchgate.netresearchgate.net

Research Directions and Future Perspectives

Further Elucidation of N-Formylation Mechanisms

The formation of N-formyl impurities in pharmaceutical products containing secondary amines, such as varenicline (B1221332), is a known degradation pathway. This process can occur through several mechanisms. One significant pathway involves the reaction of the amine moiety with formic acid. nih.govresearchgate.net Formic acid can be present as a trace impurity in excipients or generated through the oxidative degradation of other components in the formulation, such as polyethylene (B3416737) glycol (PEG). nih.govresearchgate.netnih.gov

Another proposed mechanism for N-formylation, particularly in solid-state drug products, involves the Maillard reaction, where primary or secondary amines react with the aldehydic ends of reducing sugars. baertschiconsulting.com While microcrystalline cellulose (B213188) (MCC), a common excipient, is formally a nonreducing sugar, it can contain low levels of free glucose, formaldehyde (B43269), and formic acid, which may contribute to N-formylation. baertschiconsulting.com Oxidative degradation of polyethylene has also been concluded to result in the formation of formaldehyde and formic acid, subsequently leading to the N-formylation of varenicline through a direct reaction with formic acid. baertschiconsulting.com

Further research is needed to fully elucidate the specific conditions and catalysts that promote N-formylation of varenicline in different pharmaceutical formulations. Understanding these mechanisms is crucial for developing strategies to minimize the formation of this impurity during manufacturing and storage.

Development of Advanced Analytical Techniques for Trace Level Detection

Given that N-Formyl Varenicline is an impurity and metabolite, sensitive and selective analytical methods are essential for its detection and quantification, particularly at trace levels in drug substances, finished products, and biological matrices. High-performance liquid chromatography (HPLC) is a predominant method used for varenicline analysis, and variations of this technique are employed for detecting related substances, including N-Formyl Varenicline. researchgate.netresearchgate.net

Methods utilizing LC with diode array detection (DAD) at wavelengths such as 235 nm have been developed for the determination of varenicline in the presence of its oxidative degradates and related impurities, including N-Formyl Varenicline. iajps.comnih.govjocpr.com Other analytical techniques explored for varenicline analysis that could be adapted or further developed for N-Formyl Varenicline include fluorimetric detection, capillary electrophoresis with mass spectrometry (CE-MS), and ultra-performance liquid chromatography (UPLC). researchgate.netiajps.com

Research in this area focuses on improving the sensitivity, selectivity, speed, and robustness of analytical methods to accurately quantify N-Formyl Varenicline, especially for quality control and stability studies.

Here is a table summarizing some analytical techniques used for varenicline and its related impurities, including N-Formyl Varenicline:

Analytical TechniqueDetection Method(s)NotesSource(s)
Liquid Chromatography (LC) / HPLCDiode Array Detection (DAD) (e.g., 235 nm)Used for determination in the presence of oxidative degradates and impurities. iajps.comnih.govjocpr.com
Liquid Chromatography (LC)Fluorimetric Detection (FLD)Based on precolumn derivatization. iajps.comnih.govjocpr.com
Capillary Electrophoresis with MS (CE-MS)Mass Spectrometry (MS)Proposed for fast analysis, suitable for low concentrations. iajps.com
Ultra-Performance Liquid Chromatography (UPLC)Not specified in detail for NFVGenerally used for varenicline analysis. iajps.com
Capillary Zone Electrophoresis (CZE)DAD detectorUsed for finding and quantification in tablet dosage form. jocpr.com

Strategies for Enhancing Long-Term Pharmaceutical Stability

The presence of N-Formyl Varenicline as a degradation product can impact the long-term stability and shelf-life of varenicline drug products. Research into enhancing stability focuses on identifying the factors that promote N-formylation and developing strategies to mitigate them.

Studies have shown that the oxidative degradation of excipients like PEG can generate reactive impurities such as formaldehyde and formic acid, which contribute to the formation of N-Formyl Varenicline. nih.govresearchgate.netnih.gov Strategies to enhance stability include controlling the quality and purity of excipients, particularly minimizing the presence of impurities that can lead to formic acid formation. researchgate.netnih.gov

The physical state of excipients like PEG can also influence degradation; maintaining PEG in a phase compatible with other formulation components can reduce its degradation and subsequent drug reactivity. nih.gov The use of antioxidants in the formulation and oxygen scavengers in packaging can also help prevent oxidative degradation of excipients and thus improve drug stability. nih.gov

Further research is needed to explore novel formulation approaches, packaging materials, and storage conditions that can effectively minimize N-formylation and ensure the long-term stability of varenicline products.

Investigation of Potential Pharmacological or Toxicological Effects of N-Formyl Varenicline

While N-Formyl Varenicline is known as a metabolite of varenicline, its specific pharmacological activity or toxicological profile has not been extensively detailed in the provided search results. guidechem.comvulcanchem.com Varenicline itself is a partial agonist at nicotinic acetylcholine (B1216132) receptors, primarily the α4β2 subtype, which is key to its smoking cessation efficacy. wikipedia.orgdrugbank.com

Similarly, comprehensive toxicological studies are necessary to assess the safety of N-Formyl Varenicline. This includes evaluating its potential for acute and chronic toxicity, genotoxicity, and reproductive toxicity. Understanding the toxicological profile of this impurity is crucial for setting acceptable limits in pharmaceutical formulations and ensuring patient safety.

The available information indicates that N-Formyl Varenicline is considered a related impurity for analytical testing and quality control purposes. researchgate.netiajps.comnih.govusp.org Further research is required to fully characterize its biological properties.

Q & A

Q. What are the established synthetic routes for N-Formyl Varenicline, and how can their efficiency be systematically compared?

Answer: The synthesis of N-Formyl Varenicline typically involves formylation of the parent compound, varenicline, using reagents like formic acid or acetic-formic anhydride under controlled conditions. To compare efficiency, researchers should:

  • Document reaction parameters (temperature, solvent, catalyst) and yields .
  • Use HPLC or LC-MS to quantify purity and byproducts .
  • Apply kinetic analysis (e.g., reaction rate constants) to optimize conditions .
    For reproducibility, full experimental protocols must be included in supplementary materials, adhering to journal guidelines for compound characterization .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of N-Formyl Varenicline?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirm structural modifications (e.g., formyl group presence via 1^1H/13^{13}C NMR) .
  • Mass Spectrometry (MS): Verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98% as per industrial standards) using validated methods .
    Cross-referencing with known spectral libraries (e.g., CAS 796865-82-2) ensures accuracy .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for N-Formyl Varenicline across studies be systematically addressed?

Answer: Contradictions often arise from variability in:

  • Assay Conditions: Differences in cell lines, buffer pH, or incubation times can alter results. Standardize protocols per NIH preclinical guidelines .
  • Compound Purity: Impurities >2% may confound bioactivity; validate purity via orthogonal methods (e.g., NMR + HPLC) .
  • Statistical Power: Ensure sample sizes are justified using tools like power analysis (e.g., G*Power) to minimize Type I/II errors .
    Meta-analyses of raw data (if available) can identify trends obscured by isolated studies .

Q. What mechanistic role does the N-formyl moiety play in modulating the pharmacological interactions of N-Formyl Varenicline?

Answer: The N-formyl group may:

  • Enhance binding affinity to nicotinic acetylcholine receptors (nAChRs) by stabilizing ligand-receptor interactions via hydrogen bonding .
  • Alter metabolic stability, as formylation can reduce susceptibility to enzymatic degradation (e.g., cytochrome P450) .
    To test this, employ:
  • Molecular Dynamics Simulations: Model interactions between the formylated compound and nAChR binding pockets.
  • Comparative Studies: Synthesize desformyl analogs and evaluate receptor binding (e.g., radioligand displacement assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of N-Formyl Varenicline derivatives?

Answer:

  • Systematic Derivative Synthesis: Modify functional groups (e.g., alkylation, halogenation) while retaining the core scaffold .
  • In Silico Screening: Use QSAR models to predict bioactivity and prioritize candidates for synthesis .
  • In Vitro/In Vivo Correlation: Validate predictions using assays (e.g., IC50_{50} measurements) and animal models of nicotine addiction .
    Ensure ethical compliance in preclinical studies, including IACUC-approved protocols .

Methodological Considerations

  • Data Presentation: Raw data (e.g., NMR spectra, dose-response curves) should be archived in supplementary materials, with processed data in main figures .
  • Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Reporting: Disclose conflicts of interest and follow CONSORT-like guidelines for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.